(1Z)-N'-hydroxy-2-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethanimidamide
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Overview
Description
(Z)-N’-HYDROXY-2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE is a complex organic compound with potential applications in various scientific fields. Its structure includes a triazine ring, a morpholine moiety, and a hydroxyethanimidamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-HYDROXY-2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine with hydroxylamine under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being stirred and heated under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-HYDROXY-2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
(Z)-N’-HYDROXY-2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N’-HYDROXY-2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE involves its interaction with specific molecular targets. The triazine ring can bind to active sites of enzymes or receptors, inhibiting their function. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(morpholin-4-yl)-1,3,5-triazine: Shares the triazine and morpholine moieties but lacks the hydroxyethanimidamide group.
4-Morpholinyl-1,3,5-triazine derivatives: Similar core structure with variations in substituents.
Uniqueness
(Z)-N’-HYDROXY-2-{[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}ETHANIMIDAMIDE is unique due to the presence of the hydroxyethanimidamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming hydrogen bonds, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C10H16N6O4 |
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Molecular Weight |
284.27 g/mol |
IUPAC Name |
N'-hydroxy-2-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)oxy]ethanimidamide |
InChI |
InChI=1S/C10H16N6O4/c1-18-9-12-8(16-2-4-19-5-3-16)13-10(14-9)20-6-7(11)15-17/h17H,2-6H2,1H3,(H2,11,15) |
InChI Key |
WWMIBMLWPNIBFX-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OC/C(=N/O)/N |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)OCC(=NO)N |
Origin of Product |
United States |
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